molecular formula C7H8N4O5 B12907955 Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone CAS No. 90000-62-7

Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone

Katalognummer: B12907955
CAS-Nummer: 90000-62-7
Molekulargewicht: 228.16 g/mol
InChI-Schlüssel: WQKNUJXZXQMAKZ-WTKPLQERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide is a compound with significant potential in various fields of scientific research. It is characterized by its unique structure, which includes a furan ring substituted with a nitro group and a hydrazinecarboxamide moiety.

Vorbereitungsmethoden

The synthesis of 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of 2-hydroxy-1-(5-nitrofuran-2-yl)ethanone with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives. Typical reducing agents include sodium borohydride and catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrofurans, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide involves its interaction with bacterial enzymes and DNA. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide can be compared with other nitrofuran derivatives, such as nitrofurantoin and furazolidone. While all these compounds share a common nitrofuran moiety, 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide is unique due to its hydrazinecarboxamide group, which may contribute to its distinct biological activity .

Similar compounds include:

Eigenschaften

CAS-Nummer

90000-62-7

Molekularformel

C7H8N4O5

Molekulargewicht

228.16 g/mol

IUPAC-Name

[(Z)-[2-hydroxy-1-(5-nitrofuran-2-yl)ethylidene]amino]urea

InChI

InChI=1S/C7H8N4O5/c8-7(13)10-9-4(3-12)5-1-2-6(16-5)11(14)15/h1-2,12H,3H2,(H3,8,10,13)/b9-4-

InChI-Schlüssel

WQKNUJXZXQMAKZ-WTKPLQERSA-N

Isomerische SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C(=N\NC(=O)N)/CO

Kanonische SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=NNC(=O)N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.